molecular formula C₁₈H₁₅ClN₂O₄S B1145811 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide CAS No. 570394-08-0

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide

Cat. No.: B1145811
CAS No.: 570394-08-0
M. Wt: 390.84
InChI Key:
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Description

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is a derivative of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is primarily used in research related to pain and inflammation due to its structural similarity to etoricoxib, which is known for its anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide typically involves the following steps:

    Starting Material: The synthesis begins with etoricoxib as the starting material.

    Demethylation: The first step involves the demethylation of etoricoxib to produce 6’-Desmethyl etoricoxib.

    Methylation: The next step is the methylation of the hydroxyl group to form 6’-methylhydroxy etoricoxib.

    Oxidation: Finally, the N1 position is oxidized to form 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl and N1’-oxide positions.

    Reduction: Reduction reactions can convert the N1’-oxide back to its original amine form.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions.

Major Products

Scientific Research Applications

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation and pain relief. The molecular targets include the COX-2 enzyme and the pathways involved in prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

    Etoricoxib: The parent compound, known for its COX-2 inhibitory activity.

    Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Uniqueness

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other COX-2 inhibitors. These modifications can potentially lead to differences in efficacy, safety, and metabolic stability .

Properties

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]-1-oxidopyridin-1-ium-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-26(24,25)16-6-3-12(4-7-16)17-8-14(19)9-20-18(17)13-2-5-15(11-22)21(23)10-13/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJTMIIIMAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=C[N+](=C(C=C3)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570394-08-0
Record name 6'-Methylhydroxy etoricoxib N1'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570394080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-METHYLHYDROXY ETORICOXIB N1'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QB9XID3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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